molecular formula C8H15N3 B13672885 2-(2-Propyl-1H-imidazol-4-yl)ethanamine CAS No. 57118-65-7

2-(2-Propyl-1H-imidazol-4-yl)ethanamine

Cat. No.: B13672885
CAS No.: 57118-65-7
M. Wt: 153.22 g/mol
InChI Key: BZOGRWQAECSWHA-UHFFFAOYSA-N
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Description

Contextualization of Imidazole-Containing Compounds in Chemical Biology Research

The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast array of biologically significant molecules. nih.gov Its prevalence in nature is highlighted by its presence in the amino acid histidine, the biogenic amine histamine (B1213489), and the purine (B94841) bases of nucleic acids. nih.govresearchgate.net In the realm of chemical biology and medicinal chemistry, the imidazole nucleus is recognized as a "privileged scaffold" due to its versatile physicochemical properties. humanjournals.com These properties include its aromaticity, polarity (with a calculated dipole of 3.61D), high water solubility, and amphoteric nature, meaning it can act as both a weak acid and a weak base. humanjournals.commdpi.com

The unique electronic configuration of the imidazole ring, featuring two nitrogen atoms, allows it to participate in various non-covalent interactions, such as hydrogen bonding, and to coordinate with metal ions. This makes it an excellent pharmacophore for interacting with diverse biological targets like enzymes and receptors. nih.govnih.gov Consequently, imidazole derivatives have been extensively explored in drug discovery, leading to a wide range of therapeutic agents with antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties, among others. nih.govresearchgate.net The structural features of the imidazole ring enable multiple drug-ligand interactions, enhancing the binding affinity and selectivity of drug candidates. nih.gov

Historical and Current Significance of Ethanamine Scaffolds in Bioactive Molecules

The ethanamine (-CH2CH2NH2) scaffold is another crucial component frequently found in bioactive molecules. This structural unit provides a basic amino group separated from a larger molecular framework by a flexible two-carbon chain. The primary amine is often protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues in biological targets.

The most prominent example of a bioactive molecule featuring this scaffold is histamine, chemically known as 2-(1H-imidazol-4-yl)ethanamine. nih.gov Histamine is a key mediator in local immune responses, a regulator of gastric acid secretion, and a neurotransmitter. nih.govrsc.org The ethanamine side chain is critical for its interaction with the four subtypes of histamine receptors (H1, H2, H3, and H4). rsc.org

In modern drug design, the ethanamine moiety is incorporated into a wide variety of pharmaceutical agents to modulate their pharmacokinetic and pharmacodynamic properties. It is a common feature in many classes of drugs, including antihistamines, antidepressants, and antipsychotics. The flexibility of the ethyl chain and the basicity of the amino group are key determinants of a molecule's biological activity and its ability to cross biological membranes.

Rationale for Investigating 2-(2-Propyl-1H-imidazol-4-yl)ethanamine as a Research Subject

The compound this compound is a structural analog of histamine. It features the core 4-(2-aminoethyl)imidazole structure of histamine but with a propyl group substituted at the 2-position of the imidazole ring. This specific modification provides a clear rationale for its investigation as a research subject.

The introduction of a propyl group at the C-2 position can significantly alter the molecule's physicochemical and pharmacological properties compared to histamine. This alkyl substitution can influence:

Receptor Selectivity and Affinity: The steric bulk and lipophilicity of the propyl group may alter the binding affinity and selectivity for different histamine receptor subtypes or even confer activity at other, unrelated receptors.

Metabolic Stability: The propyl group could affect the metabolic profile of the compound, potentially making it more or less susceptible to enzymatic degradation (e.g., by histamine N-methyltransferase or diamine oxidase) compared to histamine.

Pharmacokinetics: Changes in lipophilicity can impact absorption, distribution, and the ability to cross the blood-brain barrier.

Therefore, investigating this compound allows for a systematic exploration of the structure-activity relationships (SAR) of histamine analogs. Understanding how a C-2 alkyl substitution modifies the biological activity of the 4-(2-aminoethyl)imidazole scaffold can provide valuable insights for the design of novel receptor agonists or antagonists with more desirable therapeutic profiles.

Defined Research Objectives and Scope for Academic Inquiry

Based on the rationale outlined above, a structured academic inquiry into this compound would encompass the following objectives and scope:

Research Objectives:

Chemical Synthesis and Characterization: To develop and optimize a synthetic route for the preparation of high-purity this compound and to fully characterize its chemical structure and physicochemical properties.

Pharmacological Profiling: To systematically evaluate the compound's activity at all four histamine receptor subtypes (H1, H2, H3, and H4) to determine its agonist or antagonist properties and its selectivity profile.

Structure-Activity Relationship (SAR) Analysis: To compare the biological activity of the title compound with that of histamine and other C-2 substituted analogs to elucidate the role of the 2-propyl group in receptor interaction.

Preliminary Metabolic Stability Assessment: To conduct in vitro assays to assess the compound's stability in the presence of key metabolic enzymes and compare it to that of histamine.

Scope of Inquiry:

The research would be confined to the in vitro characterization of the compound. The investigation will focus on its synthesis, purification, structural confirmation via spectroscopic methods (NMR, MS), and its pharmacological evaluation using cell-based assays or isolated tissue preparations expressing histamine receptors. The study will not extend to in vivo animal models. The primary goal is to generate foundational data on the chemical and pharmacological properties of this specific molecule to contribute to the broader understanding of histamine receptor pharmacology.

Data Tables

Table 1: Physicochemical Properties of Imidazole and Related Compounds This table presents general and calculated physicochemical properties relevant to the imidazole scaffold.

PropertyImidazoleHistamine2-Propyl-1H-imidazole-4,5-dicarboxylic acid
Molecular Formula C₃H₄N₂C₅H₉N₃C₈H₁₀N₂O₄ nih.gov
Molecular Weight 68.08 g/mol 111.15 g/mol 198.18 g/mol nih.gov
Nature White or colorless solid humanjournals.comCrystalline SolidWhite crystalline substance nbinno.com
Solubility Soluble in water and polar solvents humanjournals.com-Soluble in water, ethanol, and acetone (B3395972) nbinno.com
pKa (of conjugate acid) ~7.1 mdpi.com--
Dipole Moment ~3.61 D mdpi.com--

Table 2: Comparison of Structural Features This table compares the structural features of the subject compound with the parent molecule, histamine.

FeatureHistamine (2-(1H-imidazol-4-yl)ethanamine)This compound
Core Scaffold ImidazoleImidazole
Side Chain 4-Ethanamine4-Ethanamine
Substitution at C-2 Hydrogen (H)Propyl (-CH₂CH₂CH₃)
Substitution at C-5 Hydrogen (H)Hydrogen (H)
Potential for Tautomerism YesYes

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57118-65-7

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-(2-propyl-1H-imidazol-5-yl)ethanamine

InChI

InChI=1S/C8H15N3/c1-2-3-8-10-6-7(11-8)4-5-9/h6H,2-5,9H2,1H3,(H,10,11)

InChI Key

BZOGRWQAECSWHA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(N1)CCN

Origin of Product

United States

Synthetic Methodologies for 2 2 Propyl 1h Imidazol 4 Yl Ethanamine

Overview of Established Imidazole (B134444) Ring Synthesis Strategies

The formation of the imidazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing foundational pathways. These methods typically involve the condensation of smaller precursor molecules to build the five-membered ring.

The Debus-Radziszewski synthesis is a classic and versatile method that forms the imidazole ring from three components: a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). bdmaee.netwikipedia.orgresearchgate.net This reaction is a multi-component process that can be adapted to produce a wide variety of substituted imidazoles. wikipedia.orgnih.gov For instance, the condensation of a dicarbonyl compound like glyoxal (B1671930) with an aldehyde and ammonia can yield C-substituted imidazoles, although often with low yields. researchgate.netnih.govjetir.org

The Wallach synthesis , reported in 1881, involves treating N,N'-disubstituted oxamides with phosphorus pentachloride to form chlorinated intermediates, which are then reduced to yield N-substituted imidazoles. researchgate.netjetir.orgpharmaguideline.com While historically significant, its application can be limited by the harsh reagents required. psu.edunih.gov

Another key strategy is the Marckwald synthesis , which is particularly useful for producing 2-mercaptoimidazoles. researchgate.netpharmaguideline.com This method involves the reaction of α-amino ketones with cyanates, isothiocyanates, or thiocyanates. pharmaguideline.comresearchgate.net The resulting 2-thiol group can then be removed through oxidative methods to yield the desired imidazole. researchgate.net

Modern variations often employ microwave assistance or novel catalysts to improve the efficiency and yields of these classical reactions. nih.govijprajournal.com

Adaptations and Optimizations for 4-Substituted Imidazoles

To synthesize 4-substituted imidazoles specifically, the choice of starting materials in these established strategies is critical. In the Debus-Radziszewski reaction, the substitution pattern of the 1,2-dicarbonyl reactant directly influences the substitution at the 4- and 5-positions of the resulting imidazole ring. Using an unsymmetrical dicarbonyl compound is a primary method to introduce a substituent at the 4-position.

Similarly, the Marckwald synthesis relies on an α-amino ketone. The structure of this starting material dictates the substituents at the 4- and 5-positions. Therefore, starting with an appropriately substituted α-amino ketone is the key to obtaining a 4-substituted imidazole via this route. Synthesizing these precursors often involves the reaction of an α-haloketone with an amine source. nih.gov

Classical and Modern Approaches to Constructing the Ethanamine Side Chain

The introduction of an ethanamine side chain at the 4-position of an imidazole ring is a well-known transformation, most famously represented by the structure of histamine (B1213489). nih.govnih.gov Classical approaches often involve the manipulation of a pre-existing functional group on the imidazole ring.

One common method is the reduction of a 4-(cyanomethyl)imidazole or a 4-(2-nitroethyl)imidazole intermediate. These precursors can be synthesized on the imidazole ring, and their subsequent reduction using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation yields the desired ethanamine side chain.

A more modern approach might involve a Mitsunobu reaction, where an N-protected 2-aminoethanol is coupled with a 4-hydroxyimidazole derivative, followed by deprotection. Another strategy could be a palladium-catalyzed cross-coupling reaction, such as the Heck or Sonogashira reaction, to install a two-carbon unit, which is then further functionalized to the ethanamine group.

Integration of 2-Propyl Moiety into the Imidazole Scaffold

The most direct method for integrating the 2-propyl group is to incorporate it during the initial ring formation. In the context of the Debus-Radziszewski synthesis, using butyraldehyde (B50154) as the aldehyde component will result in the formation of a 2-propyl-substituted imidazole ring. bdmaee.netgoogle.com This approach builds the core 2-propylimidazole (B1360336) scaffold, onto which the 4-ethanamine side chain can be subsequently elaborated. A known synthesis route for the 2-propylimidazole intermediate involves the reaction of butyraldehyde, glyoxal, and ammonia. google.com This method, however, can present challenges due to the immiscibility of the organic (butyraldehyde) and aqueous phases, sometimes necessitating process optimizations. google.com

An alternative, though often more complex, strategy would be to first synthesize the 4-(ethanamine)-1H-imidazole scaffold and then introduce the propyl group at the 2-position. This could be achieved through metallation of the C2 position with a strong base followed by reaction with a propyl halide. However, this route is complicated by the need for selective C2 functionalization and the presence of other reactive sites (N1, N3, and the side-chain amine), which would likely require an extensive protecting group strategy. acs.org

Development and Optimization of Specific Synthetic Routes for 2-(2-Propyl-1H-imidazol-4-yl)ethanamine

A specific and logical synthetic route for this compound would likely involve a multi-step sequence that first builds the correctly substituted imidazole ring and then modifies a handle at the 4-position to create the ethanamine side chain. A plausible pathway begins with the synthesis of 2-propyl-1H-imidazole, followed by the introduction of a functional group at the 4-position that can be converted to the ethanamine moiety.

Exploration of Protecting Group Strategies

Throughout the synthesis, the use of protecting groups is crucial to prevent unwanted side reactions. jocpr.comnih.gov The imidazole ring itself contains two nitrogen atoms, one pyrrole-like (N-1) and one pyridine-like (N-3), which can interfere with certain reactions. nih.gov Furthermore, the target molecule's primary amine in the side chain is nucleophilic and requires protection during steps that involve electrophilic reagents not intended for the amine. neliti.comresearchgate.net

Common protecting groups for the imidazole nitrogen include trityl (Tr), tosyl (Ts), or 2-(trimethylsilyl)ethoxymethyl (SEM). For the primary amine of the ethanamine side chain, carbamates such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are frequently employed. neliti.com The choice of protecting group depends on its stability under the planned reaction conditions and the mildness of the conditions required for its subsequent removal. jocpr.com An orthogonal protecting group strategy, where different groups can be removed under distinct conditions, is often necessary for complex syntheses. neliti.com

Evaluation of Reaction Conditions and Solvent Systems for Enhanced Yields

Optimizing reaction conditions is key to maximizing the yield and purity of the final product. For the initial Debus-Radziszewski synthesis of the 2-propylimidazole core, challenges such as the heterogeneous nature of the reaction mixture (immiscible butyraldehyde and aqueous ammonia/glyoxal) can lead to slow reaction rates and low yields. google.com One patented method addresses this by using a specialized heterogeneous synthesis device to increase the contact area between the phases, thereby improving the reaction speed without needing a phase-transfer catalyst that could introduce impurities. google.com

Further steps, such as the functionalization of the imidazole ring or the reduction of an intermediate, also require careful optimization. The choice of solvent, temperature, catalyst, and reaction time can have a significant impact on the outcome. For example, in a catalytic hydrogenation step to form the amine, the choice of catalyst (e.g., Palladium on carbon, Raney nickel) and hydrogen pressure must be carefully selected to ensure complete reduction of the target functional group without affecting the imidazole ring.

Isolation and Purification Techniques for Research-Grade Material

The isolation and purification of this compound are critical steps to ensure the high purity required for research applications. The choice of technique depends on the nature of the impurities, the scale of the synthesis, and the desired final purity. Common methods involve a combination of extraction, crystallization, and chromatography.

Following the initial synthesis, a primary workup typically involves quenching the reaction and performing a liquid-liquid extraction to separate the crude product from inorganic salts and highly polar starting materials. The basic nature of the ethanamine side chain and the imidazole nitrogen atoms allows for extraction into an acidic aqueous phase, washing of the organic phase to remove non-basic impurities, and then basifying the aqueous phase to re-extract the purified amine back into an organic solvent.

For obtaining research-grade material (>98% purity), two techniques are paramount:

Crystallization: This is a highly effective method for purifying solid compounds. The crude this compound, as a free base, may be an oil or a low-melting solid. Therefore, it is often converted into a salt, such as a dihydrochloride (B599025) or picrate (B76445) salt, which typically exhibits higher crystallinity. acs.org The salt is dissolved in a suitable hot solvent or solvent system (e.g., ethanol, ethanol/ether, or ethanol/water) and allowed to cool slowly, promoting the formation of a pure crystalline lattice that excludes impurities. acs.org The purity of the resulting crystals can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Column Chromatography: For non-crystalline products or for removing impurities with similar polarity, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase for purifying amines, often with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like methanol (B129727) or ethyl acetate). To prevent the basic amine from streaking on the acidic silica gel, a small amount of a base, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is often added to the eluent.

The following table summarizes the primary purification techniques for achieving research-grade this compound.

TechniquePrincipleTypical Solvents/ReagentsAdvantagesConsiderations
Salt Crystallization Differential solubility of the target compound's salt versus impurities at varying temperatures.Ethanol, Methanol, Water, Diethyl Ether, Hydrochloric Acid, Picric Acid.Can yield very high purity material; cost-effective for larger scales.Requires the compound to form a stable, crystalline salt; involves additional reaction steps.
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.Dichloromethane (B109758)/Methanol, Ethyl Acetate (B1210297)/Hexane, often with added Triethylamine.Highly effective for separating complex mixtures and closely related impurities.Can be solvent-intensive and less economical for large-scale purification.
Liquid-Liquid Extraction Partitioning of the compound between immiscible aqueous and organic phases based on its pH-dependent solubility.Water, Ethyl Acetate, Dichloromethane, HCl, NaOH.Excellent for initial bulk purification and removal of inorganic byproducts.Less effective for removing impurities with similar acid/base properties.

Consideration of Scalability for Laboratory and Pilot-Scale Research Synthesis

Transitioning the synthesis of this compound from a laboratory bench scale (milligrams to grams) to a pilot scale (kilograms) for extensive research requires careful consideration of multiple factors beyond simple multiplication of reagents. The core challenges revolve around reaction control, safety, efficiency, and product isolation.

A plausible synthesis route involves the Debus-Radziszewski reaction, a multicomponent synthesis using butyraldehyde, a glyoxal source, and ammonia to form the 2-propylimidazole core, followed by functionalization at the 4-position. wikipedia.orggoogle.com

Key Scalability Considerations:

Reaction Platform: While batch reactors are common in the lab, they pose challenges for heat management in exothermic reactions at a larger scale. Continuous plug flow reactors (PFRs) offer superior heat transfer and control, allowing for safer operating conditions at higher temperatures and pressures. This can significantly reduce reaction times and improve consistency. acs.org The transition from a batch process to a continuous flow process represents a significant paradigm shift in scaling up. acs.org

Thermal Management: The condensation reactions involved in imidazole formation are often exothermic. On a large scale, inefficient heat dissipation can lead to runaway reactions and the formation of side products. Pilot-scale reactors require robust cooling systems and precise temperature monitoring.

Reagent Handling and Stoichiometry: Handling large quantities of reagents like ammonia or butyraldehyde requires specialized equipment and safety protocols. In a continuous flow setup, reagents are pumped and mixed in-line, offering precise stoichiometric control and minimizing the volume of hazardous materials reacting at any given moment. acs.org

Workup and Isolation: Isolating kilograms of product is vastly different from lab-scale purification. Liquid-liquid extractions require large vessels and generate significant solvent waste. Crystallization becomes the preferred method for final purification at scale, requiring large, jacketed vessels with controlled cooling capabilities to ensure consistent crystal size and purity. acs.org Filtration and drying are also moved from simple lab glassware to large-scale centrifuges or filter dryers.

The table below contrasts the operational parameters between laboratory and pilot-scale synthesis.

ParameterLaboratory Scale (Grams)Pilot Scale (Kilograms)
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactor; Plug Flow Reactor (PFR)
Heating/Cooling Heating mantle, oil bath, ice bathInternal coils, external jacket with thermal fluid
Reagent Addition Syringe, dropping funnelMetering pumps, pressure-equalized addition funnels
Mixing Magnetic stir barOverhead mechanical stirrer with baffles
Workup/Extraction Separatory funnelLarge extraction vessels, continuous liquid-liquid extractors
Purification Column chromatography, simple crystallizationMulti-plate recrystallization, large-scale filtration systems

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, energy consumption, and the use of hazardous substances.

Atom Economy and Reaction Type: The Debus-Radziszewski synthesis is a multi-component reaction (MCR), which is inherently advantageous from a green chemistry perspective. MCRs combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials, leading to high atom economy and reduced waste from intermediate isolation steps. ijprajournal.com

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times from hours to minutes. researchgate.netnih.gov This leads to significant energy savings and can improve yields by minimizing thermal degradation of products. Applying microwave assistance to the imidazole ring formation could be a key green improvement. ijprajournal.com

Use of Green Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Greener alternatives are actively being explored for imidazole synthesis.

Water: For certain steps, water can be an ideal solvent, as demonstrated in some base-free van Leusen imidazole syntheses. mdpi.com

Deep Eutectic Solvents (DESs): These mixtures (e.g., choline (B1196258) chloride and urea) are biodegradable, have low volatility, and can act as both solvent and catalyst. mdpi.com They have been successfully used for the synthesis of 2-aminoimidazoles, offering a promising alternative to conventional solvents. mdpi.com

Catalysis: The use of reusable, heterogeneous catalysts can replace stoichiometric reagents that generate significant waste. For instance, various solid acid catalysts have been developed for imidazole synthesis that can be easily recovered by filtration and reused, aligning with green chemistry principles. ijprajournal.comnih.gov

The following table outlines the application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleConventional ApproachGreen AlternativeBenefit
Waste Prevention Stepwise synthesis with isolation of intermediates.One-pot, multi-component synthesis (e.g., Radziszewski).Reduces solvent use, energy for purification, and material loss.
Energy Efficiency Conventional heating (reflux) for extended periods.Microwave-assisted synthesis.Drastically reduces reaction times and energy consumption. researchgate.net
Safer Solvents Use of volatile organic solvents (e.g., THF, DMF).Water, or Deep Eutectic Solvents (DESs).Reduces health and environmental hazards; improves process safety. mdpi.com
Catalysis Use of stoichiometric acids or bases.Reusable heterogeneous catalysts (e.g., solid acids).Minimizes inorganic waste and allows for catalyst recycling. nih.gov

By integrating these techniques, the synthesis of this compound can be optimized for both research-scale purity and environmentally responsible production.

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Analysis

¹H NMR Spectroscopy: Proton NMR provides a map of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-(2-Propyl-1H-imidazol-4-yl)ethanamine would exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron density around the proton.

Predicted ¹H NMR Data: | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | | :--- | :--- | :--- | :--- | | H-5 (imidazole ring) | ~6.8 | Singlet | 1H | | -CH₂- (ethylamino) | ~2.9 | Triplet | 2H | | -CH₂- (ethylamino) | ~2.7 | Triplet | 2H | | -CH₂- (propyl) | ~2.6 | Triplet | 2H | | -CH₂- (propyl) | ~1.7 | Sextet | 2H | | -CH₃ (propyl) | ~0.9 | Triplet | 3H | | N-H (imidazole) | Broad singlet | 1H | | -NH₂ (amino) | Broad singlet | 2H |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (imidazole ring) ~150
C-4 (imidazole ring) ~135
C-5 (imidazole ring) ~115
-CH₂- (ethylamino) ~40
-CH₂- (ethylamino) ~30
-CH₂- (propyl) ~32
-CH₂- (propyl) ~22

Note: Chemical shifts are predictions and can vary based on solvent.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of adjacent proton networks. For instance, correlations would be expected between the protons of the ethylamino group and between the protons of the propyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the propyl group, the imidazole (B134444) ring, and the ethanamine side chain. For example, the protons of the propyl methylene (B1212753) group attached to the imidazole ring would show a correlation to the C-2 carbon of the imidazole ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and confirmation of the molecular formula.

For this compound (C₈H₁₅N₃), the expected exact mass can be calculated.

Expected HRMS Data:

Ion Calculated Exact Mass

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for imidazole derivatives involve cleavage of the side chains and fragmentation of the imidazole ring.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Description
N-H (amine) 3400-3250 Two bands, stretching
N-H (imidazole) 3300-2500 Broad, stretching
C-H (aliphatic) 2960-2850 Stretching
C=N (imidazole) ~1650 Stretching
C=C (imidazole) ~1580 Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores (light-absorbing groups). The imidazole ring is the primary chromophore in this compound. The absorption maximum (λmax) is influenced by the substitution on the ring and the solvent. For substituted imidazoles, absorption maxima are typically observed in the range of 210-230 nm. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (with a buffer and/or ion-pairing agent), would be suitable for analyzing this relatively polar compound. nih.govnih.gov Detection can be achieved using a UV detector set at the λmax of the imidazole chromophore.

Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. Derivatization of the amine groups may be necessary to improve chromatographic performance.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reaction progress and for preliminary purity assessment. A suitable mobile phase would consist of a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a less polar solvent (e.g., dichloromethane (B109758) or hexane), with the addition of a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to prevent peak tailing.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of the purity of non-volatile and thermally labile compounds like this compound. The development of a robust and accurate HPLC method is critical for separating the main compound from any process-related impurities or degradation products.

A typical approach for method development would involve a reversed-phase strategy, which is well-suited for polar analytes such as amines. A C18 or C8 stationary phase would be a suitable starting point. The mobile phase composition is a critical parameter to optimize for achieving adequate separation. A common mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is particularly important for ionizable compounds like amines and should be controlled to ensure consistent retention times and peak shapes. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to elute impurities with a wide range of polarities.

Detection is typically performed using a UV detector, set at a wavelength where the imidazole chromophore exhibits maximum absorbance. The validation of the developed HPLC method would be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its reliability. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC is primarily used to identify and quantify residual solvents from the synthesis and purification processes, as well as any volatile by-products.

Given the relatively low volatility of the target compound, headspace GC is the preferred technique. In this method, the sample is placed in a sealed vial and heated, allowing volatile impurities to partition into the gas phase (headspace). A sample of the headspace is then injected into the GC system. This approach prevents the non-volatile active pharmaceutical ingredient (API) from contaminating the GC inlet and column.

A capillary column with a polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., DB-WAX) or a modified polysiloxane, is typically used for the separation of polar volatile impurities. The choice of the stationary phase will depend on the specific impurities being targeted. Flame Ionization Detection (FID) is a common choice for detection due to its high sensitivity to a wide range of organic compounds. For identification of unknown impurities, Mass Spectrometry (MS) can be coupled with GC (GC-MS), providing structural information based on the mass-to-charge ratio of fragmented ions.

Method validation for GC would follow similar principles to HPLC validation, with a focus on demonstrating the method's suitability for quantifying volatile impurities at their specified limits.

Table 2: Typical Headspace GC Parameters for Volatile Impurity Analysis

ParameterCondition
Column DB-624 (e.g., 30 m x 0.32 mm, 1.8 µm)
Carrier Gas Helium
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C
Headspace Vial Temp 80 °C
Headspace Incubation Time 30 min

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information about the molecular structure, conformation, and intermolecular interactions of this compound in its solid state.

To perform this analysis, a single crystal of the compound of suitable size and quality is required. The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected on a detector. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions.

The crystal structure of the closely related compound, histamine (B1213489) (2-(1H-imidazol-4-yl)ethanamine), has been determined in various salt forms. nih.govnih.govresearchgate.net These studies reveal that the imidazole ring is planar, and the ethylamine (B1201723) side chain can adopt different conformations, often stabilized by hydrogen bonding interactions with counter-ions and neighboring molecules. nih.govnih.govresearchgate.net For this compound, a crystallographic study would be expected to reveal a similar planar imidazole ring. The conformation of the propyl group and the ethanamine side chain would be of particular interest, as these can influence the compound's physical properties and its interactions with biological targets.

Key information obtained from an X-ray crystallographic analysis includes:

Bond lengths and angles: Providing precise measurements of the molecular geometry.

Torsion angles: Defining the conformation of flexible parts of the molecule, such as the propyl and ethanamine side chains.

Intermolecular interactions: Identifying and characterizing hydrogen bonds, van der Waals forces, and any π-stacking interactions that stabilize the crystal lattice.

Crystal packing: Describing how the molecules are arranged in the unit cell.

Table 3: Expected Crystallographic Data Parameters from an X-ray Diffraction Study

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group The symmetry of the crystal lattice
Unit Cell Dimensions a, b, c, α, β, γ
Z Number of molecules per unit cell
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

Investigation of Biological System Interactions of 2 2 Propyl 1h Imidazol 4 Yl Ethanamine in Vitro and Ex Vivo Research Models

Receptor Binding Affinity and Selectivity Profiling

No published studies were found that characterized the receptor binding profile of 2-(2-Propyl-1H-imidazol-4-yl)ethanamine. The affinity and selectivity of this compound for any biological receptor, including histamine (B1213489) receptors or other G protein-coupled receptors, remain undetermined.

There is no data available from radioligand binding assays to determine the affinity (e.g., Kᵢ, Kₔ, or IC₅₀ values) of this compound for any histamine receptor subtypes (H₁, H₂, H₃, H₄) or other receptors that typically interact with imidazole-containing ligands.

No research has been published detailing competitive binding experiments in which this compound was used to displace known radiolabeled ligands from their receptors. Therefore, its ability to compete for binding sites with established receptor agonists or antagonists is unknown.

A broad screening of this compound against a comprehensive panel of GPCRs, ion channels, transporters, or other receptor classes has not been reported in the scientific literature. Its selectivity profile and potential off-target interactions are currently uncharacterized.

Functional Assays in Isolated Cellular Systems

Consistent with the absence of receptor binding data, there are no published findings from functional assays describing the effect of this compound on cellular signaling pathways or enzyme activity.

No studies have been conducted or reported on the functional activity of this compound in cellular systems. Data on its potential to act as an agonist, antagonist, or inverse agonist, as would be measured by assays for second messengers like cyclic AMP (cAMP) and intracellular calcium mobilization, or by downstream signaling events like ERK phosphorylation, is not available.

Table 1: Summary of Functional GPCR Assay Data for this compound

Assay Type Target/System Result
cAMP Accumulation Not Studied No Data Available
Calcium Mobilization Not Studied No Data Available
ERK Phosphorylation Not Studied No Data Available

There is no information in the public domain regarding the ability of this compound to inhibit or activate any specific enzymes. Its profile as a potential enzyme modulator has not been investigated.

Table 2: Summary of Enzyme Activity Data for this compound

Enzyme Target Assay Type Result (e.g., IC₅₀, EC₅₀)
Not Studied Not Studied No Data Available

Ion Channel Modulation Studies using Electrophysiological Techniques in Cell Lines

Currently, there is a notable absence of publicly available scientific literature detailing the effects of this compound on ion channel function. Electrophysiological studies, such as patch-clamp experiments on various cell lines (e.g., HEK-293, CHO) expressing specific ion channels, are crucial for determining if a compound can act as a modulator. These studies would typically investigate changes in ion channel currents, activation and inactivation kinetics, and voltage-dependence in the presence of the compound. Without such experimental data, any potential ion channel modulatory activity of this compound remains uncharacterized.

Exploration of Intracellular Signaling Pathway Modulation (In Vitro)

In vitro studies investigating the impact of this compound on intracellular signaling pathways have not been reported in the available scientific literature. To understand its mechanism of action, researchers would typically employ a variety of cell-based assays. These could include reporter gene assays to measure the activation of specific transcription factors, immunoassays (e.g., ELISA, Western blotting) to quantify the phosphorylation status of key signaling proteins (e.g., kinases), and measurements of second messenger levels (e.g., cAMP, Ca2+). The absence of such studies means that the signaling cascades, if any, that are modulated by this compound are currently unknown.

Studies on Protein-Ligand Interactions and Binding Kinetics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There is a lack of published research on the direct binding of this compound to specific protein targets. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods for characterizing protein-ligand interactions in real-time and determining key kinetic and thermodynamic parameters. SPR can provide data on association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. ITC directly measures the heat change upon binding, providing information on the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) of the interaction. Without such biophysical data, the molecular targets and binding kinetics of this compound remain speculative.

Preliminary Assessment of Cellular Uptake and Distribution in Research Cell Lines

Information regarding the cellular permeability and intracellular accumulation of this compound in research cell lines is not available in the current body of scientific literature. Studies to determine cellular uptake typically involve incubating cultured cells (e.g., HeLa, A549) with the compound and subsequently measuring its intracellular concentration over time using analytical methods like liquid chromatography-mass spectrometry (LC-MS). The mechanisms of uptake, such as passive diffusion or active transport, could also be investigated using various inhibitors. Without these foundational studies, the ability of this compound to reach intracellular targets cannot be confirmed.

Structure Activity Relationship Sar Studies of 2 2 Propyl 1h Imidazol 4 Yl Ethanamine Analogues

Design Principles for Structural Modification and Analogue Generation

Systematic Variation of Substituents on the Imidazole (B134444) Ring

The imidazole ring is a critical component of the pharmacophore, and its substitution pattern significantly influences receptor affinity and selectivity.

Position 2: The propyl group at the 2-position of the imidazole ring is a key determinant of activity. SAR studies have shown that the nature of the substituent at this position can modulate the potency and efficacy of the compound. For instance, in the context of histamine (B1213489) H3 receptor antagonists, variations in the alkyl chain length at this position can impact ligand binding. While the propyl group often confers a degree of lipophilicity that is favorable for receptor interaction, both shorter and longer alkyl chains, as well as the introduction of cyclic or branched alkyl groups, are explored to optimize binding.

Position 4: The ethanamine side chain at position 4 is crucial for establishing the primary interaction with the target receptor, often mimicking the endogenous ligand, histamine. Modifications at this position are generally conservative to maintain this essential interaction.

Position 5: Substitution at the 5-position of the imidazole ring can influence the electronic properties and steric profile of the molecule. The introduction of small alkyl or halo substituents has been investigated to probe the spatial requirements of the receptor binding pocket.

Modifications to the Ethanamine Side Chain

The ethanamine side chain plays a pivotal role in the interaction with the target receptor, and its modification is a critical aspect of SAR studies.

Length: The two-carbon linker between the imidazole ring and the terminal amino group is often considered optimal for mimicking the spatial distance in histamine. However, studies have explored both shortening and lengthening this chain by one or two methylene (B1212753) units to assess the impact on receptor affinity.

Branching: The introduction of methyl or other small alkyl groups on the alpha or beta carbons of the ethanamine side chain can introduce chirality and conformational rigidity. This can lead to stereospecific interactions with the receptor, potentially enhancing affinity and selectivity. For example, the introduction of a methyl group at the alpha-position can lead to compounds with different activities depending on their stereochemistry.

Heteroatom Substitution: Replacing carbon atoms within the ethanamine side chain with heteroatoms like oxygen or nitrogen can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. For instance, ether or amine linkages have been incorporated to explore new interaction points within the receptor binding site.

Bioisosteric Replacements of Key Moieties

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool in drug design. For 2-(2-Propyl-1H-imidazol-4-yl)ethanamine analogues, this strategy is employed to improve pharmacokinetic properties or to explore alternative binding modes.

The imidazole ring itself can be replaced by other five-membered heterocycles such as pyrazole, triazole, or oxazole (B20620) to assess the importance of the nitrogen atoms and the aromatic character of the ring for biological activity. Similarly, the primary amino group of the ethanamine side chain can be replaced with other basic functionalities like guanidine (B92328) or amidine to modulate basicity and interaction with acidic residues in the receptor.

Synthesis and Characterization of Key Analogues and Derivatives of this compound

The synthesis of analogues of this compound typically involves multi-step sequences that allow for the systematic introduction of desired modifications. A common synthetic strategy begins with the construction of the substituted imidazole core, followed by the elaboration of the ethanamine side chain.

For instance, the synthesis of 2-alkyl-4-substituted imidazoles can be achieved through various methods, including the Radziszewski reaction or multi-component reactions involving an aldehyde, an alpha-dicarbonyl compound, and ammonia (B1221849). Once the 2-propylimidazole (B1360336) core is established, the ethanamine side chain can be introduced at the 4-position through a variety of functional group transformations. This might involve the formylation of the imidazole ring followed by a Henry reaction and subsequent reduction, or the use of a protected 4-(2-aminoethyl)imidazole intermediate that can be N-alkylated.

The characterization of the synthesized analogues is crucial to confirm their structure and purity. This is typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. The purity of the compounds is often assessed by high-performance liquid chromatography (HPLC).

Comparative Biological Evaluation of Analogues for Elucidating Key Pharmacophoric Features

To establish a clear SAR, the synthesized analogues are subjected to a battery of in vitro and in vivo biological assays. For compounds targeting a specific receptor, such as a histamine receptor, binding assays are performed to determine their affinity (Ki or IC50 values). Functional assays are then used to characterize the compounds as agonists, antagonists, or inverse agonists.

The data obtained from these assays allow for a direct comparison of the biological activity of the different analogues. By systematically analyzing how structural modifications impact affinity and functional activity, researchers can build a detailed pharmacophore model. This model highlights the key structural features required for optimal interaction with the target receptor.

For example, a hypothetical SAR study on a series of this compound analogues targeting the histamine H3 receptor might yield data as presented in the interactive table below.

CompoundR1 (Position 2)R2 (Side Chain)Binding Affinity (Ki, nM)Functional Activity
Parent Propyl -CH2CH2NH2 15 Agonist
Analogue 1Ethyl-CH2CH2NH235Agonist
Analogue 2Butyl-CH2CH2NH210Agonist
Analogue 3Propyl-CH(CH3)CH2NH28Agonist
Analogue 4Propyl-CH2CH2NH(CH3)50Partial Agonist
Analogue 5Phenyl-CH2CH2NH2250Antagonist

This table is a hypothetical representation for illustrative purposes.

From such data, one could infer that increasing the alkyl chain length at position 2 from ethyl to butyl enhances binding affinity. The introduction of a methyl group on the side chain (Analogue 3) is also beneficial. N-methylation of the side chain amine (Analogue 4) reduces affinity and changes the functional profile. Replacing the alkyl group at position 2 with a bulky aromatic ring (Analogue 5) drastically reduces affinity and switches the activity from agonism to antagonism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity and Guiding Future Synthesis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the biological activity of novel, yet-to-be-synthesized compounds. nih.gov

For a series of this compound analogues, a QSAR study would typically involve the following steps:

Data Set Compilation: A dataset of synthesized analogues with their corresponding biological activity data (e.g., Ki values) is collected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices (e.g., connectivity indices).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

A validated QSAR model can be a powerful tool to guide the design of new analogues with potentially improved activity. For example, a QSAR model for histamine H3 receptor antagonists might reveal that a certain range of lipophilicity and specific steric features are crucial for high affinity. nih.gov This information can then be used to prioritize the synthesis of new compounds that are predicted to have high activity, thereby saving time and resources in the drug discovery process.

Descriptor Calculation and Model Generation

In a typical QSAR study of this compound analogues, the initial step involves the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure and are categorized into several classes, including electronic, steric, hydrophobic, and topological parameters.

Descriptor Calculation: Software such as DRAGON, MOE (Molecular Operating Environment), or various quantum chemical packages are commonly used to calculate these descriptors. For a hypothetical series of analogues, where modifications are made to the propyl group, the imidazole ring, or the ethanamine side chain, the following descriptors would be relevant:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include partial charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are crucial for understanding interactions with the target receptor.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and various topological indices that describe molecular bulk and branching would be calculated.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is the most common hydrophobic descriptor, indicating the molecule's lipophilicity, which influences its ability to cross biological membranes.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and shape.

Model Generation: Once the descriptors are calculated for a series of analogues with known biological activities, a mathematical model is generated to correlate these descriptors with the activity. Multiple Linear Regression (MLR) is a common starting point, which aims to find a linear relationship between the biological activity and a set of descriptors. More advanced techniques like Partial Least Squares (PLS) or machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) may also be employed, especially in cases of non-linear relationships.

A hypothetical QSAR model for a series of this compound analogues might take the form of a linear equation, for instance:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'c' represents the coefficients determined through the regression analysis.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogues

CompoundBiological Activity (pIC50)LogPMolar Refractivity (MR)HOMO Energy (eV)LUMO Energy (eV)
Analogue 16.52.145.2-8.51.2
Analogue 27.22.548.9-8.31.5
Analogue 36.82.346.8-8.41.3
Analogue 47.52.851.1-8.11.6

Validation and Interpretation of QSAR Models

The reliability and predictive power of a generated QSAR model must be rigorously validated. Validation is typically performed using both internal and external methods.

External Validation: This is a more stringent test of a model's predictive power. The initial dataset is split into a training set (to build the model) and a test set (to validate it). The model is built using only the training set and is then used to predict the activities of the compounds in the test set. The predictive ability is evaluated by the predictive correlation coefficient (R²pred). A high R²pred value suggests that the model can accurately predict the activity of new, untested compounds.

Table 2: Hypothetical Validation Parameters for a QSAR Model of this compound Analogues

ParameterValueInterpretation
R² (Correlation Coefficient)0.85Good correlation between descriptors and activity in the training set.
q² (Cross-validated R²)0.72Good internal predictive ability.
R²pred (External Validation)0.78Good predictive power for external compounds.
Standard Error of Estimate0.25Low error in the predictions.

Interpretation of QSAR Models: A validated QSAR model provides valuable insights into the structure-activity relationship. The coefficients of the descriptors in the model indicate their relative importance and the direction of their influence on the biological activity. For example, a positive coefficient for logP would suggest that increasing lipophilicity enhances activity, guiding medicinal chemists to synthesize more lipophilic analogues. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity, likely due to steric hindrance at the receptor binding site.

Computational and Theoretical Chemistry Studies of 2 2 Propyl 1h Imidazol 4 Yl Ethanamine

Molecular Docking Simulations for Predicting Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.

For 2-(2-Propyl-1H-imidazol-4-yl)ethanamine, docking simulations would be employed to predict its binding mode within the active site of target receptors, such as the histamine (B1213489) receptors (H1, H2, H3, H4). The simulation calculates the binding energy for various poses of the ligand, with lower energy values suggesting a more favorable interaction. Key interactions that would be analyzed include:

Hydrogen Bonding: The ethanamine side chain and the imidazole (B134444) ring's nitrogen atoms are potential hydrogen bond donors and acceptors. Docking would identify specific amino acid residues in the receptor (e.g., aspartate, serine, asparagine) that form these critical bonds.

Hydrophobic Interactions: The propyl group at the C2 position of the imidazole ring introduces a hydrophobic character. Docking simulations would reveal how this group fits into hydrophobic pockets within the receptor's binding site, contributing to binding affinity.

Aromatic Interactions: The imidazole ring can participate in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor.

Molecular Dynamics (MD) Simulations for Investigating Ligand-Protein Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com An MD simulation provides a dynamic view of the ligand-receptor complex, assessing its stability and revealing conformational changes that are not apparent from a static docked pose. mdpi.commdpi.com

When applied to a complex of this compound and its target receptor, an MD simulation would:

Assess Binding Stability: By simulating the complex over nanoseconds or longer, researchers can determine if the ligand remains stably bound within the active site. Key metrics like the root-mean-square deviation (RMSD) of the ligand's position are monitored. A stable, low RMSD suggests a durable binding mode.

Analyze Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can track these changes, showing how the receptor might adapt to accommodate the ligand (induced fit) and which flexible regions of the ligand are important for binding.

Characterize Water's Role: MD simulations explicitly model water molecules, which can play a crucial role in mediating ligand-receptor interactions by forming water-bridged hydrogen bonds.

These simulations provide a more realistic representation of the biological environment and are essential for validating the results of molecular docking. mdpi.com

Quantum Chemical Calculations for Understanding Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. tandfonline.comnih.gov These calculations provide fundamental insights into molecular structure, stability, and reactivity.

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule.

The key flexible bonds in this compound are the C-C bonds of the ethanamine side chain. Rotation around these bonds determines the spatial relationship between the imidazole ring and the terminal amino group. Studies on the related molecule histamine and its analogues have shown that specific conformations are required for binding to different histamine receptor subtypes. nih.govnih.gov For the isomeric compound 2-(1-Propyl-1H-imidazol-4-yl)ethanamine, quantum mechanical calculations have predicted a specific dihedral angle between the imidazole plane and the ethylamine (B1201723) side chain, highlighting the importance of this parameter for facilitating interactions with biological targets. vulcanchem.com

CompoundMethodPredicted Dihedral Angle
2-(1-Propyl-1H-imidazol-4-yl)ethanamineQuantum Mechanics112°

Note: Data is for the N1-propyl isomer, not the C2-propyl target compound. The dihedral angle is between the imidazole plane and the ethylamine side chain. vulcanchem.com

An energy landscape can be generated by plotting the molecule's energy as a function of one or more torsion angles. The valleys in this landscape correspond to stable conformers, and the peaks represent the energy barriers to rotation.

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution of a molecule. researchgate.net It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to understanding intermolecular interactions. tandfonline.comresearchgate.net

For this compound, an MEP map would typically show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the imidazole ring, indicating these are sites for electrophilic attack or hydrogen bond acceptance.

Positive Potential (Blue): Concentrated around the hydrogen atoms of the amino group and the N-H of the imidazole ring, indicating these are sites for nucleophilic attack or hydrogen bond donation.

Neutral Potential (Green): Associated with the propyl group and carbon atoms, indicating regions of hydrophobicity.

This map provides a visual guide to how the molecule will interact with its receptor, complementing the findings from docking simulations. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and shapes of these orbitals are fundamental to a molecule's chemical reactivity and stability. youtube.comresearchgate.net

HOMO: The outermost orbital containing electrons, representing the ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: The innermost orbital without electrons, representing the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

For this compound, FMO analysis would reveal the distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich imidazole ring, while the LUMO distribution would indicate the most likely sites for accepting electrons. This analysis helps in understanding charge-transfer interactions within the molecule and with its binding partners. researchgate.net

OrbitalDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalRegion with electron-donating capability
LUMO Lowest Unoccupied Molecular OrbitalRegion with electron-accepting capability
Energy Gap ELUMO - EHOMOIndicator of chemical stability and reactivity

Pharmacophore Modeling Based on Biological Activity Data

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific receptor and elicit a biological response. mdpi.com This approach can be ligand-based, where the model is derived from a set of known active molecules, or structure-based. ugm.ac.idrsc.org

To develop a ligand-based pharmacophore model for a target receptor of this compound, a series of structurally related compounds with known biological activities (e.g., binding affinities or functional potencies) would be required. The common chemical features responsible for their activity would be identified. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive/Negative Ionizable Features

Once developed and validated, the pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that possess the required features and are therefore likely to be active. This method is a powerful tool for identifying new chemical scaffolds for a given biological target. nih.gov

Virtual Screening Approaches for Identification of Novel Scaffolds with Similar Binding Profiles

The identification of novel chemical entities with binding profiles akin to this compound relies on a variety of virtual screening techniques. These methods leverage the known structural features and interaction patterns of this imidazole-based ligand to filter vast compound databases for promising new candidates.

Ligand-Based Virtual Screening

In the absence of a high-resolution crystal structure of the target receptor, ligand-based virtual screening (LBVS) methods are particularly valuable. These approaches utilize the information from known active ligands, such as this compound, to identify new molecules with similar properties.

Pharmacophore Modeling: A common LBVS technique is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionizable groups) that are critical for a ligand's biological activity. For histamine H3 receptor antagonists, a generally accepted pharmacophore model includes a basic amine moiety, a central linking element, and a hydrophobic/aromatic region. cresset-group.com By using the structure of this compound and other potent H3 antagonists as a template, a pharmacophore model can be generated and used to screen large compound libraries for molecules that match these key features.

Scaffold Hopping: This powerful technique aims to identify compounds with different core structures (scaffolds) but similar three-dimensional arrangements of functional groups, thus preserving the desired biological activity. cresset-group.comtbzmed.ac.ir Starting with a known active compound like this compound, computational algorithms can search for novel scaffolds that present the same pharmacophoric features in a similar spatial orientation. cresset-group.com This approach is particularly useful for discovering new intellectual property and for optimizing the physicochemical properties of a lead compound. cresset-group.com

Structure-Based Virtual Screening

When the three-dimensional structure of the target receptor is available, either through X-ray crystallography or homology modeling, structure-based virtual screening (SBVS) becomes a powerful tool.

Molecular Docking: This method involves computationally placing candidate molecules from a library into the binding site of the target receptor and predicting their binding affinity and orientation. tbzmed.ac.ir For histamine receptors, homology models are often constructed based on the crystal structures of related G-protein coupled receptors (GPCRs). semanticscholar.org These models can then be used for docking studies to identify novel compounds that are predicted to form favorable interactions with key amino acid residues in the binding pocket, similar to how this compound is presumed to bind.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. nih.govbrieflands.com Both 2D- and 3D-QSAR models can be developed for a set of known histamine H3 receptor antagonists, including derivatives of this compound. nih.govbrieflands.comrjptonline.org These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the influence of steric and electrostatic fields on biological activity. nih.gov

Research Findings from Virtual Screening Campaigns

Several computational studies have focused on the discovery of novel histamine H3 receptor antagonists, providing valuable insights into the types of scaffolds that can be identified through virtual screening. While direct virtual screening campaigns starting from this compound are not extensively documented in publicly available literature, the principles and findings from related studies are highly relevant.

For instance, a study employing a scaffold-hopping strategy on known H3R antagonists led to the design of novel compounds. cresset-group.com The process involved fragmenting starter molecules and searching databases for bioisosteric replacements. cresset-group.com This resulted in the identification of new chemical entities that were then synthesized and tested, with some showing micromolar affinity for the human H3 receptor. cresset-group.com

Another approach utilized a combination of ligand- and structure-based virtual screening to identify novel H3R ligands from the ZINC database. sci-hub.se This hybrid method led to the discovery of compounds with micromolar and submicolar binding affinities. sci-hub.se

The following table summarizes representative novel scaffolds for histamine H3 receptor antagonists identified through various computational approaches, highlighting the diversity of structures that can be found.

Scaffold Class Computational Method Key Findings Reference
Imidazo[1,2-a]pyridineLigand-based similarity screeningRapid expansion of hit chemotype with improved antiparasitic activity.
2,4-DiaminopyrimidinesLigand-based virtual screeningIdentification of a potent affinity scaffold for the human H4 receptor, demonstrating the utility of virtual screening in scaffold discovery.
4-[(1H-imidazol-4-yl)methyl]piperidinePharmacophore-based designDiscovery of potent antagonists with a substituted aniline (B41778) amide attached to the piperidine (B6355638) ring. nih.gov
4-tert-ButylphenoxyPharmacophore-based designIdentification of dual-target ligands with affinity for both histamine H3 receptors and monoamine oxidase B. mdpi.com

These examples underscore the power of virtual screening to explore vast chemical space and identify novel scaffolds with desired biological activities, moving beyond the chemical space of known ligands like this compound.

Analytical Method Development for Research Quantitation of 2 2 Propyl 1h Imidazol 4 Yl Ethanamine

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Trace Analysis in Research Matrices

The development of a selective and sensitive LC-MS/MS method for 2-(2-Propyl-1H-imidazol-4-yl)ethanamine requires a multi-step process, beginning with the optimization of mass spectrometry parameters, followed by chromatographic separation.

Mass Spectrometry: The initial phase involves direct infusion of a standard solution of this compound into the mass spectrometer to optimize the detection parameters. Electrospray ionization (ESI) in positive mode is typically effective for amine-containing compounds due to their propensity to gain a proton. The precursor ion ([M+H]⁺) is identified in a full scan (Q1). Subsequently, collision-induced dissociation (CID) is employed to fragment the precursor ion, and the most stable and abundant product ions are selected for Multiple Reaction Monitoring (MRM). The transition from the precursor ion to the selected product ion provides high selectivity and sensitivity. A secondary, less intense transition is often monitored for confirmation.

Liquid Chromatography: The chromatographic method is developed to ensure the separation of this compound from endogenous matrix components that could cause ion suppression or enhancement. Reversed-phase chromatography using a C18 column is a common starting point. The mobile phase composition, typically a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is optimized to achieve a sharp peak shape and a suitable retention time. A gradient elution program is often developed to ensure efficient elution and cleaning of the column.

Method Validation: Following development, the method is validated according to established guidelines for bioanalytical method validation in a research context. Key validation parameters include specificity, linearity, lower limit of quantitation (LLOQ), accuracy, precision, recovery, and matrix effect.

Validation Parameter Acceptance Criteria for Research Applications
Specificity No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity (r²) ≥ 0.99 over the defined concentration range.
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% CV.
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ).
Precision (% CV) ≤ 15% (≤ 20% at LLOQ) for both intra-day and inter-day measurements.
Matrix Effect Investigated to ensure ion suppression or enhancement is minimal and consistent.
Recovery Extraction efficiency should be consistent and reproducible across the concentration range.

Standardization of Extraction and Sample Preparation Protocols for Research Samples

The goal of sample preparation is to extract this compound from complex biological matrices (e.g., cell lysates, tissue homogenates) while removing proteins and other interfering substances.

Protein Precipitation (PPT): This is a simple and common method where a water-miscible organic solvent, such as acetonitrile or methanol (B129727), is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected. This method is fast but may result in a less clean sample compared to other techniques.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent (e.g., ethyl acetate (B1210297), methyl tert-butyl ether) and the pH of the aqueous phase are optimized to maximize the extraction efficiency of the basic this compound.

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by utilizing a solid sorbent packed in a cartridge. For an amine-containing compound, a cation-exchange SPE sorbent can be highly effective. The protocol involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte with a suitable solvent.

Standardization requires defining the exact volumes, solvents, pH adjustments, and centrifugation parameters to ensure consistency across different samples and batches. An internal standard (IS), often a stable isotope-labeled version of the analyte, is added at the beginning of the process to correct for variability during sample preparation and analysis.

Extraction Method Typical Protocol Steps Advantages Considerations
Protein Precipitation 1. Add 3 volumes of cold acetonitrile with IS. 2. Vortex. 3. Centrifuge. 4. Collect supernatant.Fast, simple, inexpensive.Potential for significant matrix effects.
Liquid-Liquid Extraction 1. Adjust sample pH. 2. Add IS and extraction solvent. 3. Vortex. 4. Centrifuge. 5. Collect organic layer.Cleaner extracts than PPT.More time-consuming, requires solvent optimization.
Solid-Phase Extraction 1. Condition cartridge. 2. Load pre-treated sample. 3. Wash with a weak solvent. 4. Elute analyte with a strong solvent.High purity extracts, minimizes matrix effects.Most complex and costly method.

Method Optimization for Sensitivity, Selectivity, Accuracy, and Reproducibility in Academic Laboratory Settings

Optimization is an iterative process to achieve the desired performance for a specific research application.

Sensitivity: To enhance sensitivity, mass spectrometry parameters such as collision energy and gas flows are fine-tuned to maximize the signal of the MRM transition. On the chromatography side, reducing column diameter or particle size can increase peak height. The LLOQ is established as the lowest concentration that can be measured with acceptable accuracy and precision.

Selectivity: Selectivity is primarily achieved through the unique MRM transition. Chromatographic selectivity is optimized by adjusting the mobile phase gradient and composition to resolve the analyte from any isomeric or structurally related compounds and endogenous matrix components.

Accuracy and Reproducibility: These are ensured by the consistent performance of the standardized sample preparation protocol and the use of an appropriate internal standard. Quality control (QC) samples at low, medium, and high concentrations are analyzed with each batch of study samples to monitor the method's performance over time.

Application in Pharmacokinetic Studies in Research Animals (Strictly Non-Human)

Once validated, the LC-MS/MS method can be applied to determine the concentration of this compound in plasma or tissue samples collected over a time course from research animals (e.g., rodents) following administration. The resulting concentration-time data are crucial for calculating key pharmacokinetic parameters.

The high sensitivity of the method allows for the characterization of the terminal elimination phase, while its high throughput capability enables the analysis of large sample sets generated from these studies. The data obtained are used to construct a pharmacokinetic profile, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound in the specific research model.

Pharmacokinetic Parameter Description Importance in Research
Cmax Maximum observed concentration in plasma.Indicates the extent of absorption.
Tmax Time at which Cmax is observed.Indicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.Reflects the overall bioavailability of the compound.
t₁/₂ (Half-life) Time required for the plasma concentration to decrease by half.Indicates the rate of elimination.

Future Directions and Broader Academic Implications

Elucidation of Novel Biological Pathways Modulated by Imidazole (B134444) Ethanamines as a Class of Compounds

The class of imidazole ethanamines, to which 2-(2-Propyl-1H-imidazol-4-yl)ethanamine belongs, holds considerable promise for uncovering novel biological pathways. The parent compound, histamine (B1213489) (2-(1H-imidazol-4-yl)ethanamine), is a well-known mediator of immune responses, neurotransmission, and gastric acid secretion through its interaction with histamine receptors. researchgate.net By modifying the core structure, as with the addition of a propyl group in this compound, it is possible to alter the compound's selectivity and affinity for various biological targets, potentially revealing new physiological roles and signaling cascades.

Research into imidazole derivatives has shown their ability to modulate various inflammatory mediators and interact with numerous enzymes and receptors. researchgate.net The exploration of compounds like this compound could, therefore, lead to the identification of novel targets within pathways related to inflammation, cancer progression, or neurological disorders. researchgate.net Investigating the downstream effects of this compound's interactions could illuminate previously unknown connections between cellular signaling pathways, providing a deeper understanding of complex disease mechanisms.

Potential of this compound as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems. Given the diverse biological activities of imidazoles, this compound could be developed into a valuable chemical probe. researchgate.net Its specific structure could allow for the selective interrogation of a particular protein or pathway. For instance, if the compound is found to be a potent and selective inhibitor or agonist for a specific receptor or enzyme, it can be used to study the function of that target in cellular and in vivo models.

The development of such a probe would be instrumental in target validation and in dissecting the roles of specific proteins in health and disease. For example, variants of 2-(1H-imidazol-4-yl)ethanamine have been used to develop inhibitors for targets like the Insulin-like Growth Factor 1 Receptor (IGF-1R), demonstrating the utility of this scaffold in creating research tools to investigate specific biological questions. nih.gov

Contribution to the Understanding of Structure-Activity Relationships within Imidazole-Based Ligands for Various Biological Targets

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. researchgate.net The imidazole scaffold offers multiple sites for chemical modification, each contributing uniquely to the pharmacological properties of the resulting compound. researchgate.net

The study of this compound and its analogs can significantly contribute to the SAR knowledge base for imidazole-based ligands. By systematically altering the substituents on the imidazole ring and the ethylamine (B1201723) side chain, researchers can map the molecular features required for affinity and efficacy at various biological targets. For example, the size and lipophilicity of the propyl group at the C-2 position, the length and flexibility of the ethylamine chain at the C-4 position, and the substitution pattern on the nitrogen atoms of the imidazole ring are all critical determinants of activity. nih.govnih.gov This understanding is crucial for the rational design of new therapeutic agents with improved potency and selectivity. jopir.in

Table 1: Influence of Structural Modifications on the Biological Activity of Imidazole Derivatives

Structural ModificationPotential Impact on Biological ActivityExample Target Class
Substitution at C-2Alters steric bulk and lipophilicity, affecting binding pocket interactions.Enzymes, Receptors
Substitution at C-4/C-5Influences electronic properties and hydrogen bonding capabilities.Kinases, GPCRs
N-1 SubstitutionModifies solubility, metabolic stability, and receptor interactions.Antifungal targets (e.g., CYP51)
Side Chain ModificationAffects pharmacokinetics and ability to reach the target site.Ion Channels, Transporters

This table is a generalized representation based on broad SAR principles for imidazole compounds.

Advancements in Synthetic Methodologies for the Preparation of Complex Imidazole Scaffolds

The synthesis of structurally diverse imidazole derivatives is crucial for exploring their therapeutic potential. researchgate.net Modern synthetic approaches, such as microwave-assisted synthesis and metal-catalyzed reactions, have enabled the efficient preparation of complex imidazole scaffolds. jopir.in The development of synthetic routes for this compound and other complex analogs drives innovation in organic chemistry.

One notable method is the van Leusen imidazole synthesis, which is a versatile strategy for creating various imidazole-based molecules. researchgate.net Research focused on synthesizing complex molecules like this compound can lead to the optimization of existing methods or the discovery of entirely new synthetic pathways. These advancements are not only important for producing this specific compound but also broaden the toolkit available to chemists for creating other novel heterocyclic compounds for drug discovery. nih.govresearchgate.net

Integration with High-Throughput Screening (HTS) in Academic Discovery Programs for Lead Identification

High-throughput screening (HTS) allows for the rapid testing of millions of chemical compounds against a specific biological target. youtube.com Imidazole-based compound libraries are frequently used in HTS campaigns due to their proven track record as a source of biologically active molecules. nih.gov The inclusion of this compound and its derivatives in such libraries could lead to the identification of novel hit compounds for a wide range of diseases.

Academic discovery programs can utilize HTS to screen this compound against panels of receptors, enzymes, and cell-based assays to uncover unexpected biological activities. youtube.com The data generated from these screens can provide starting points for new drug discovery projects and further academic research into the compound's mechanism of action. mdpi.com The use of advanced automation and data analysis in modern HTS facilities can significantly accelerate this process. youtube.com

Exploration of Prodrug Strategies or Targeted Delivery Systems for Research Tool Development

Even for compounds intended as research tools rather than therapeutics, properties like solubility and cell permeability can be limiting. Prodrug strategies, which involve chemically modifying a molecule to improve its properties, can be applied to enhance the utility of this compound in biological research. ijpsjournal.comnih.gov A prodrug is an inactive compound that is converted into its active form within the body. ijpsjournal.com This approach can be used to improve the delivery of the compound to its site of action.

Furthermore, targeted delivery systems, such as nanoparticles or antibody-drug conjugates, could be employed to deliver the compound to specific cells or tissues. nih.govsciresjournals.com This is particularly valuable for in vivo studies, where achieving sufficient concentration at the target site while minimizing off-target effects is crucial. For instance, encapsulating the compound within a liposome or linking it to a targeting ligand could enhance its efficacy and specificity as a research probe. rsc.org

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(2-Propyl-1H-imidazol-4-yl)ethanamine, and how can purity be validated?

  • Methodological Answer :

  • Direct Synthesis : Use a multi-step approach starting with imidazole ring formation via cyclization of α-aminoketones or condensation of glyoxal with amines. For example, propylamine derivatives can react with glyoxal and ammonium acetate under reflux (70–90°C) in ethanol .
  • Alternative Pathways : Modify side-chain functionalization post-imidazole ring formation. For instance, introduce the ethylamine moiety via reductive amination or nucleophilic substitution.
  • Purity Validation : Employ High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: 70% acetonitrile/30% water, flow rate 1 mL/min) to assess purity. Confirm structural integrity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Elucidation : Use single-crystal X-ray diffraction (as in ) to resolve stereochemistry. Pair with computational modeling (DFT/B3LYP) to predict bond angles and electronic properties .
  • Spectroscopic Analysis : ¹H NMR (DMSO-d6, 400 MHz) for proton environment mapping (e.g., imidazole protons at δ 7.2–7.5 ppm). FT-IR for functional group identification (N-H stretch ~3400 cm⁻¹) .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) to determine decomposition thresholds .

Q. How should stability and storage conditions be optimized for this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent oxidation. Avoid exposure to light (use amber vials) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC monitoring. Compare degradation products to reference standards .

Advanced Research Questions

Q. How can factorial design optimize bioactivity assays for this compound?

  • Methodological Answer :

  • Design : Implement a 2³ factorial design to test variables: concentration (1–10 µM), incubation time (24–72 hours), and pH (6.5–7.5). Replicate each condition (n=3) to assess interactions .
  • Data Analysis : Use ANOVA to identify significant factors. For example, if pH × concentration interaction is significant (p<0.05), refine assay conditions to maximize receptor-binding efficacy .

Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .
  • Replication : Repeat experiments across independent labs using standardized protocols (e.g., buffer composition, cell lines). Apply meta-analysis to identify outliers .

Q. What strategies elucidate structure-activity relationships (SAR) for imidazole derivatives like this compound?

  • Methodological Answer :

  • Comparative Analysis : Synthesize analogs with varying alkyl chain lengths (e.g., 2-butyl vs. 2-propyl) and test inhibition of histamine H₃ receptors. Use molecular docking (AutoDock Vina) to correlate substituent size with binding affinity .
  • QSAR Modeling : Apply partial least squares (PLS) regression to link descriptors (logP, polar surface area) to activity. Validate with leave-one-out cross-validation .

Q. How to investigate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). Use varying substrate concentrations (0.1–10 mM) and fixed inhibitor levels .
  • Biophysical Techniques : Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) and confirm stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.